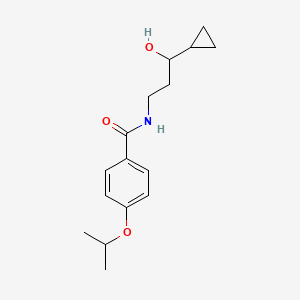
N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide, also known as CRID3, is a small molecule inhibitor that has been widely used in scientific research for its ability to modulate cellular signaling pathways. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target proteins, leading to a reduction in cellular signaling pathways. This compound has been shown to be a selective inhibitor of IKKβ, TBK1, and IKKε, and its activity is not affected by the presence of other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory responses and the regulation of cell migration and invasion. Inhibition of IKKβ, TBK1, and IKKε by this compound leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. Inhibition of PAK1 by this compound leads to a reduction in cell migration and invasion, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide in lab experiments include its high selectivity for specific kinases, its ability to modulate cellular signaling pathways, and its potential therapeutic applications. However, there are also some limitations to using this compound, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to determine its long-term effects.
Orientations Futures
There are several future directions for the use of N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide in scientific research, including the development of more potent and selective inhibitors, the evaluation of its potential therapeutic applications in various diseases, and the investigation of its long-term effects on cellular signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide involves a multi-step process that starts with the preparation of 4-isopropoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form 4-isopropoxybenzoyl chloride, which is then reacted with 3-cyclopropyl-3-hydroxypropylamine to form the final product, this compound. The overall yield of this synthesis is around 50%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide has been extensively used in scientific research, particularly in the field of cellular signaling pathways. This compound has been shown to inhibit the activity of several kinases, including IKKβ, TBK1, and IKKε, which are involved in the regulation of inflammatory responses. This compound has also been shown to inhibit the activity of PAK1, a kinase that is involved in the regulation of cell migration and invasion, making it a potential therapeutic target for cancer treatment.
Propriétés
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11(2)20-14-7-5-13(6-8-14)16(19)17-10-9-15(18)12-3-4-12/h5-8,11-12,15,18H,3-4,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNCWRJACQHANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2948889.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2948890.png)
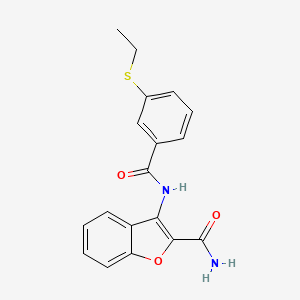
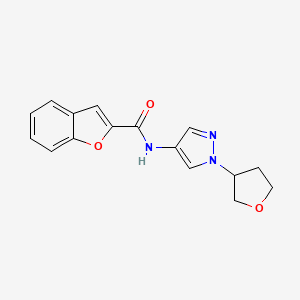

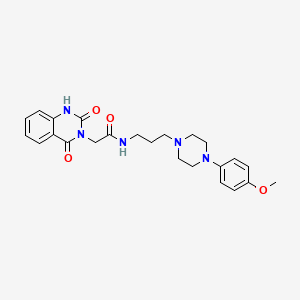
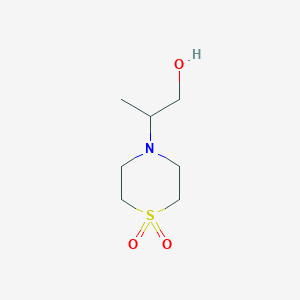
![N-(2-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2948901.png)
![5-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2948902.png)
![3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2948903.png)
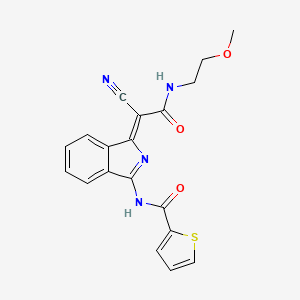
![5-[(2-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2948907.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2948910.png)